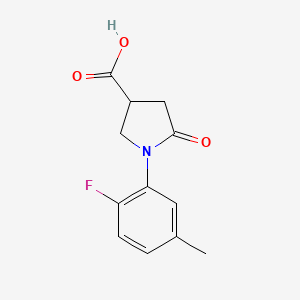

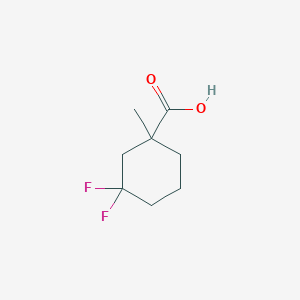

1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “1-(2-Fluoro-5-methylphenyl)” part suggests that there is a fluorine atom and a methyl group attached to a phenyl ring, which is then attached to the pyrrolidine ring at the 1-position .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidine carboxylic acid derivative with a 2-fluoro-5-methylphenyl group. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), and a phenyl ring (a six-membered ring of carbon atoms) with a fluorine atom and a methyl group attached .Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the carboxylic acid group could be involved in acid-base reactions, and the phenyl ring could potentially undergo electrophilic aromatic substitution reactions, especially at positions ortho and para to the methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylic acid group and the polarizable phenyl ring could influence its solubility, and the presence of the fluorine atom could influence its reactivity .科学的研究の応用

Antibacterial Applications

Research has explored the synthesis and structure-activity relationships of compounds related to 1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly in the context of developing new antibacterial agents. For instance, derivatives of fluoronaphthyridines have been synthesized and evaluated for their antibacterial activities, demonstrating promising results against various bacteria (Bouzard et al., 1992). Similarly, pyridonecarboxylic acids have been studied for their antibacterial potency, showing effectiveness in both in vitro and in vivo models (Egawa et al., 1984).

Fluorescent Applications

The compound's derivatives have found applications in the synthesis of fluorescent materials. For example, carbon dots with high fluorescence quantum yield have been developed using organic fluorophores, demonstrating potential for expanding their applications due to their significant fluorescence origins (Shi et al., 2016). Additionally, fluorescent pH sensors constructed from heteroatom-containing luminogens exhibit tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, suitable for detecting acidic and basic organic vapors (Yang et al., 2013).

Synthesis of Carboxamides

The synthesis of carboxamides presents another area of application, where betaine serves as an effective acid captor. This method affords the corresponding carboxamides in good yields, highlighting a convenient approach for chemical synthesis (Mukaiyama et al., 1976). Such methodologies are crucial for the development of pharmaceuticals and materials science.

Material Science Applications

In material science, derivatives of 1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid contribute to the synthesis of novel aromatic polyamides. These compounds, characterized by their inherent viscosities and thermal stability, are promising materials for various industrial applications due to their solubility in organic solvents and capability to form transparent, flexible, and tough films (Hsiao et al., 1999).

将来の方向性

特性

IUPAC Name |

1-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-7-2-3-9(13)10(4-7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGKDHFXZIPZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2CC(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2955022.png)

![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2955023.png)

![N-(2,3-dimethylphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2955025.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2955035.png)

![N-{2-[1-(mesitylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B2955036.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)